2-(4-Bromophenyl)-5-methylpyridine
Overview
Description
2-(4-Bromophenyl)-5-methylpyridine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-(4-Bromophenyl)-5-methylpyridine serves as a precursor in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, which have potential as chiral dopants for liquid crystals and show biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Coordination Chemistry
- It is used in creating copper(II) and oxido-vanadium(IV) complexes, showing properties like distorted geometries, which are characterized by various techniques including FT-IR, UV–Vis, and X-ray diffraction (Takjoo et al., 2013).
Spectroscopic Characterization and Crystallography
- Substituted 2,2′-bipyridine ligands, including those with 4-bromophenyl groups, have been synthesized and characterized spectroscopically, with structures determined by single-crystal X-ray diffraction. These ligands are relevant in the study of heteroleptic ruthenium(II) polypyridine complexes (Wang et al., 2016).
Fluorescence and Labeling Applications
- Derivatives of 2-methylpyridines, including those with bromophenyl substituents, are employed as fluorescent labeling reagents for quantitative analysis, such as in the analysis of carnitine (Nakaya et al., 1996).
Coordination Polymers and Magnetic Properties
- In the synthesis of coordination polymers, this compound ligands have been utilized, contributing to varied structural forms and magnetic properties in metal-organic frameworks (Constable et al., 2010).
Large-Scale Synthesis and Novel Derivatives
- The compound has been synthesized on a large scale, leading to the discovery of novel indolizinium derivatives, which are of interest in chemical research (Siemeling et al., 2003).
Applications in Dye-Sensitized Solar Cells
- It's used in the synthesis of anchoring ligands for copper(I)-containing dyes in dye-sensitized solar cells, influencing factors like open-circuit voltages and short-circuit current densities (Brauchli et al., 2015).
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHTDGHYORUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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